2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
2-{[3-(4-Methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536704-78-6; ChemMenu ID: CM838046) is a pyrimidoindole derivative featuring a 4-methylphenyl group at position 3 of the heterocyclic core and a sulfanyl-linked acetamide moiety at position 2. Its synthesis typically involves coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce the acetamide side chain .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-6-8-12(9-7-11)23-18(25)17-16(22-19(23)26-10-15(20)24)13-4-2-3-5-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKAJATTWCAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. . The pathways affected by this compound can lead to changes in cellular functions and responses.
Comparison with Similar Compounds
Aryl Group Variations :
Alkyl Chain Modifications :
- 5-Dodecyl derivative (compound 47c): Addition of a long alkyl chain (C12) at position 5 increases hydrophobicity, improving membrane permeability but reducing aqueous stability .
Sulfur Oxidation State
- Sulfonyl derivative (compound 2, ): Oxidation of the sulfanyl group to sulfonyl (–SO₂–) reduces nucleophilicity and may diminish TLR4 activation due to steric hindrance .
- Sulfinyl derivative (compound 3, ): Partial oxidation (–SO–) retains moderate activity but shows lower synthetic yields compared to sulfanyl analogs .
Acetamide Side Chain Modifications
N-Substituent Diversity :
- Cyclohexyl derivative (compound 1Z105, ): The cyclohexyl group enhances TLR4 agonism (EC₅₀ = 0.8 µM in human cells) by optimizing hydrophobic interactions with the receptor’s lipid-binding domain .
- Furan-2-ylmethyl derivative (compound 19, ): Substitution with a furan ring increases potency (EC₅₀ = 0.2 µM) due to π-π stacking interactions with aromatic residues in TLR4 .
- Naphthalen-2-yl derivative (compound 18, ): The bulky naphthyl group reduces solubility but improves binding affinity in murine models .
Research Findings and Implications
- Synthetic Feasibility : Derivatives with smaller N-substituents (e.g., cyclobutyl, compound 12) are synthesized in higher yields (73.5%) compared to bulkier groups (e.g., naphthyl, 61%) .
- Biological Performance : The furan-substituted analog (2B182C) exhibits a 7.5-fold increase in potency over the parent compound, highlighting the critical role of heteroaromatic side chains in TLR4 activation .
- Physicochemical Properties: Introduction of polar groups (e.g., cyanomethyl, compound 47d) improves aqueous solubility but reduces membrane permeability, necessitating a balance in drug design .
Biological Activity
The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 290.35 g/mol
- CAS Number : 443740-04-3
The structural formula highlights the presence of a pyrimidine ring fused with an indole moiety and a sulfanyl group attached to an acetamide functional group.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound exhibit diverse biological activities through various mechanisms:
- Antioxidant Activity : Many pyrimidine derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress and damage.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, some derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of This compound and related compounds:
| Activity | IC₅₀ (μM) | Reference |
|---|---|---|
| Inhibition of AChE | 15.2 | |
| Inhibition of BChE | 9.2 | |
| Antioxidant Activity | Moderate | |
| Cytotoxicity against Cancer Cells | Significant |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives similar to our compound:
- Cholinesterase Inhibition : A study evaluated various derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated moderate inhibitory effects with IC₅₀ values comparable to established drugs used in Alzheimer's treatment .
- Antioxidant Effects : Another investigation focused on the antioxidant potential of pyrimidine derivatives. Results indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
- Anticancer Activity : Research into the cytotoxic effects of similar compounds revealed that they could significantly inhibit the proliferation of various cancer cell lines through apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
